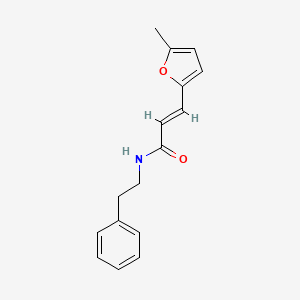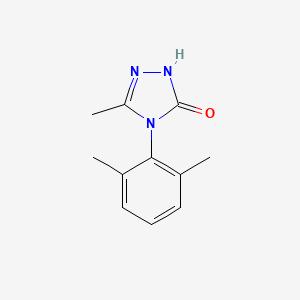![molecular formula C15H13NO4 B5714872 2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide is a synthetic compound with potential applications in scientific research. It is commonly referred to as HMAF, and its chemical formula is C16H15NO4. HMAF is a derivative of 5-methylfurfural, a compound found in various plant sources. The synthesis of HMAF involves the reaction of 5-methylfurfural with 2-aminophenol and acryloyl chloride, followed by hydrolysis and purification. HMAF has been shown to exhibit various biochemical and physiological effects, making it a promising compound for research purposes.
Mechanism of Action
The mechanism of action of HMAF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer growth. HMAF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. HMAF also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cancer growth.
Biochemical and Physiological Effects:
HMAF has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which is believed to be due to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. HMAF also exhibits anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of COX-2 and NF-κB. Additionally, HMAF has been shown to inhibit the growth of certain cancer cells, including breast cancer and colon cancer cells.
Advantages and Limitations for Lab Experiments
HMAF has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities and purified to a high degree of purity. HMAF has also been shown to exhibit various biochemical and physiological effects, making it a promising compound for research purposes. However, there are also some limitations to the use of HMAF in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research involving HMAF. One potential area of research is the development of HMAF derivatives with improved pharmacological properties. Another potential area of research is the investigation of the mechanism of action of HMAF, which may lead to the development of new drugs targeting inflammation and cancer. Additionally, further studies are needed to determine the safety and efficacy of HMAF in vivo, which may pave the way for its use in clinical trials.
Synthesis Methods
The synthesis of HMAF involves several steps. First, 5-methylfurfural is reacted with 2-aminophenol in the presence of a base catalyst to form an intermediate compound. This intermediate is then reacted with acryloyl chloride to form the final product, HMAF. The product is then purified using various techniques such as column chromatography and recrystallization. The yield of HMAF obtained from this process is typically around 50-60%.
Scientific Research Applications
HMAF has potential applications in various areas of scientific research. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising compound for the development of new drugs. HMAF has also been shown to inhibit the growth of certain cancer cells, suggesting its potential as an anticancer agent. Additionally, HMAF has been used as a precursor for the synthesis of various other compounds, such as HMAF derivatives with improved pharmacological properties.
properties
IUPAC Name |
2-hydroxy-N-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-6-7-11(20-10)8-9-14(18)16-15(19)12-4-2-3-5-13(12)17/h2-9,17H,1H3,(H,16,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPSKLXSKVYCMJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)



![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)

![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)